molecular formula C7H15NNaO10S2 B1512688 Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate CAS No. 900186-74-5

Sodium 1,7-dihydroxy-4-nitroheptane-1,7-disulfonate

Cat. No. B1512688
Key on ui cas rn: 900186-74-5
M. Wt: 360.3 g/mol
InChI Key: RNERIFONSVUNOA-UHFFFAOYSA-N
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Patent
US07989653B2

Procedure details

To a suspension of sodium 1,7-dihydroxy-4-nitro-heptane-1,7-disulfonate, 9, (219 g, 0.57 mol) in methylene chloride (1.6 L) was added a solution of glyoxylic acid (160 g, 1.7 mol) and sodium bicarbonate (150 g, 1.78 mol) in water (2 L). The resulting mixture was stirred at room temperature for 30 to 60 minutes until all solids were dissolved. The organic layer was split and the aqueous layer was extracted with methylene chloride twice (2×400 ml). Combined extracts were then concentrated to give a colorless oil. The product was carried to next step without further purification. Yield: 85 g, 86%. 1H NMR (400 MHz, CDCl3) δ 2.09-2.24 (m, 4H), 2.58 (m, 4H), 4.61 (m, 1H), 9.77 (s, 2H). 13C NMR δ 26.2, 39.9, 86.9, 200.0.
Name
sodium 1,7-dihydroxy-4-nitro-heptane-1,7-disulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2](S([O-])(=O)=O)[CH2:3][CH2:4][CH:5]([N+:14]([O-:16])=[O:15])[CH2:6][CH2:7][CH:8]([OH:13])S([O-])(=O)=O.[Na+].[Na+].C(O)(=O)C=O.C(=O)(O)[O-].[Na+]>C(Cl)Cl.O>[N+:14]([CH:5]([CH2:4][CH2:3][CH:2]=[O:1])[CH2:6][CH2:7][CH:8]=[O:13])([O-:16])=[O:15] |f:0.1.2,4.5|

Inputs

Step One
Name
sodium 1,7-dihydroxy-4-nitro-heptane-1,7-disulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCC(CCC(S(=O)(=O)[O-])O)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
1.6 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
150 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 30 to 60 minutes until all solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
CUSTOM
Type
CUSTOM
Details
The organic layer was split
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride twice (2×400 ml)
CONCENTRATION
Type
CONCENTRATION
Details
Combined extracts were then concentrated
CUSTOM
Type
CUSTOM
Details
to give a colorless oil
CUSTOM
Type
CUSTOM
Details
The product was carried to next step without further purification

Outcomes

Product
Details
Reaction Time
45 (± 15) min
Name
Type
Smiles
[N+](=O)([O-])C(CCC=O)CCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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